

Workflow for Purifying Fumonisin B2-13C34 with a MAX Cartridge

Author: Smolecule Technical Support Team. **Date:** February 2026

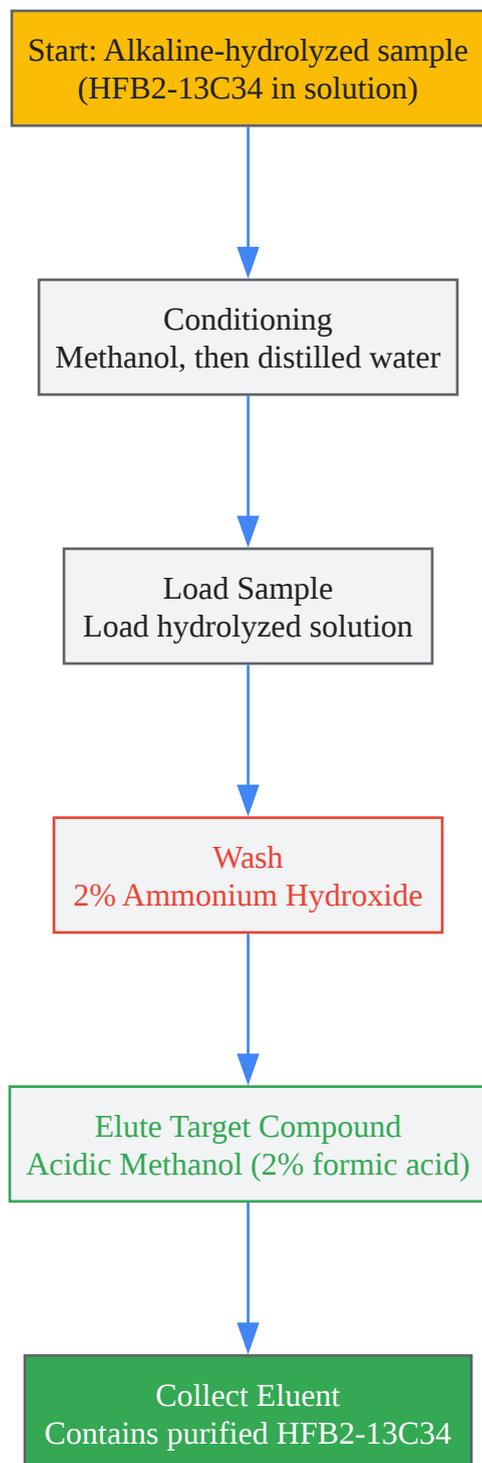
Compound Focus: Fumonisin B2-13C34

CAS No.: 1217481-36-1

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The procedure below is adapted from a method developed for analyzing fumonisins and their hydrolyzed metabolites in complex matrices like chicken feed and excreta [1] [2]. The primary goal of using a Mixed-Mode Anion-Exchange (MAX) cartridge in this context is to purify the hydrolyzed fumonisins (HFBs) after an alkaline hydrolysis step, which also converts any standard **Fumonisin B2-13C34** into its hydrolyzed form, HFB2-13C34 [1] [2].



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Figure 1: MAX Cartridge Purification Workflow for HFB2-13C34.

Here is a detailed breakdown of the MAX procedure:

- **Cartridge Conditioning:** Pre-condition the Oasis MAX cartridge with **methanol** followed by **distilled water** [1] [2].
- **Sample Loading:** Load the **alkaline-hydrolyzed solution** containing HFB2-13C34 onto the prepared MAX cartridge [1] [2].
- **Wash Step:** Wash the sorbent with **2% ammonium hydroxide** to remove alkaline hydrophilic compounds and ionized impurities. This is a critical clean-up step [1] [2].
- **Elution:** Elute the target compound, HFB2-13C34, using **acidic methanol (with 2% formic acid)**. This releases the acidic and relatively weak polar compounds from the sorbent [1] [2].
- **Collection:** Collect the eluent, which now contains the purified HFB2-13C34, for subsequent analysis (e.g., UPLC-MS/MS) [1] [2].

Rationale and Optimization

- **Why Use a MAX Cartridge?:** The MAX sorbent provides high selectivity by combining reverse-phase and strong anion-exchange mechanisms. The procedure simplifies cleanup by replacing multiple liquid-liquid extraction and solvent evaporation steps, reducing both solvent use and processing time [1] [2].
- **Proof of Performance:** Research directly comparing SPE columns found that MAX cartridges demonstrated **the best purification efficiency** for this application compared to HLB cartridges [1] [2].

Troubleshooting Guide and FAQs

Here are common issues and solutions based on the developed method:

Problem & Possible Causes	Recommended Solutions
Low Recovery	
• Incomplete elution	Ensure elution solvent is acidic methanol with 2% formic acid . Verify preparation [1] [2].
• Breakthrough during loading	Do not overload cartridge. For a 60 mg/3 mL MAX cartridge, the reported LOQ was 160 µg/kg in feed/excreta [1] [2].

Problem & Possible Causes	Recommended Solutions
High Background/Interference	
<ul style="list-style-type: none">Inadequate washing	Perform wash step strictly with 2% ammonium hydroxide to remove ionized impurities [1] [2].
Inconsistent Results	
<ul style="list-style-type: none">Improper cartridge conditioning	Always precondition with methanol then distilled water before loading sample [1] [2].
<ul style="list-style-type: none">Variable hydrolysis input	Ensure alkaline hydrolysis of FB2-13C34 to HFB2-13C34 is complete (e.g., 70°C for 1 hour) [1] [2].

Method Performance Summary

The table below summarizes quantitative performance data from the validation of the overall method, which includes this MAX purification step [1] [2].

Parameter	Performance Data
Matrices Validated	Broiler chicken feed and excreta [1] [2].
Recovery Range	82.6% to 115.8% for fumonisins (including HFBs) [1] [2].
Precision (RSD)	3.9% to 18.9% [1] [2].
Limit of Quantitation (LOQ)	160 µg/kg for the six fumonisins (FB1, FB2, FB3, HFB1, HFB2, HFB3) [1] [2].

Key Technical Notes

- Standard Preparation:** A major advantage of this method is that hydrolyzed fumonisin standards (HFB2, HFB3) and their 13C-labeled internal standards are not commercially available. The same

alkaline hydrolysis procedure used for samples can be applied to commercially available FB2-13C34 to generate the HFB2-13C34 standard for your calibration curve, ensuring consistency [1] [2].

- **Chromatographic Note:** Since FB2/FB3 and HFB2/HFB3 are isomer pairs, achieving baseline chromatographic separation is critical. The source method used a **CORTECS C18 column (2.1 mm × 100 mm, 1.6 μm)** with a gradient elution of 0.2% formic acid in water and methanol [1] [2].

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References

1. LC-MS/MS Analysis of Fumonisin 1, B , B3, and Their Hydrolyzed... B 2 [pmc.ncbi.nlm.nih.gov]
2. LC-MS/MS Analysis of Fumonisin B1, B2, B3, and Their ... [mdpi.com]

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